molecular formula C19H16FN5O3 B2881006 2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide CAS No. 1008088-27-4

2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2881006
CAS No.: 1008088-27-4
M. Wt: 381.367
InChI Key: QVCCYHHTCUSCDH-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a tetrahydropyrrolo[3,4-d][1,2,3]triazole core, and an acetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the tetrahydropyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the fluorophenyl group and the acetamide moiety. Common reagents used in these reactions include fluorobenzene, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure efficient and consistent production. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures with the addition of a catalyst to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group and tetrahydropyrrolo[3,4-d][1,2,3]triazole core differentiate it from other similar compounds, making it a valuable subject for further research.

Biological Activity

The compound 2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide , also known by its CAS number 1053076-32-6 , is a synthetic organic molecule that exhibits potential biological activities. Its unique structural features suggest applications in medicinal chemistry, particularly in the inhibition of specific enzymes and pathways relevant to various diseases.

Chemical Structure

The compound features a pyrrolo[3,4-d][1,2,3]triazole core with a fluorophenyl substituent and an acetamide group. This structure is significant for its potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this one can exhibit a range of biological activities including:

  • Anticancer Activity : The presence of the triazole core is associated with anticancer properties through the inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, potentially offering therapeutic benefits for conditions like rheumatoid arthritis.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes such as mPGES-1 (microsomal prostaglandin E synthase-1), which plays a role in pain and inflammatory responses.

Case Studies and Experimental Data

  • Inhibition of mPGES-1 : A related study demonstrated that derivatives of compounds with similar structures showed potent inhibition of mPGES-1 with IC50 values in the nanomolar range. For instance, one derivative exhibited an IC50 value of 8 nM against mPGES-1 .
  • Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., A549) reported significant reductions in cell viability upon treatment with compounds related to the pyrrolo[3,4-d][1,2,3]triazole class. One study noted an IC50 value of 16.24 nM for a closely related compound .
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicated favorable absorption and distribution profiles in rodent models. For example, a derivative showed good oral bioavailability and a suitable blood-brain barrier penetration ratio .

Data Tables

PropertyValue
CAS Number1053076-32-6
Molecular FormulaC19H18F N5 O3
Molecular Weight365.37 g/mol
Potential Biological ActivitiesAnticancer, Anti-inflammatory
Notable Inhibitory ActivityIC50 = 8 nM (mPGES-1)

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c1-11-2-6-13(7-3-11)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)14-8-4-12(20)5-9-14/h2-9,16-17H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCCYHHTCUSCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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